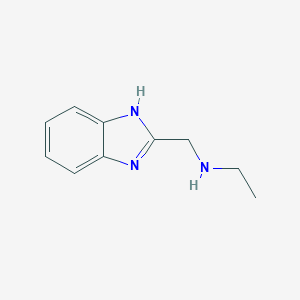

1H-Benzimidazole-2-methanamine,N-ethyl-(9CI)

Description

Chemical Name: 1H-Benzimidazole-2-methanamine,N-ethyl-(9CI) Synonyms: N-Ethyl-1H-benzimidazol-2-amine, AKOS009035832, MFCD03102640 CAS Number: 21578-59-6 Molecular Formula: C₁₀H₁₃N₃ Molecular Weight: 175.23 g/mol

This compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring. Benzimidazole derivatives are widely studied for pharmacological applications, including antiparasitic, antiviral, and anticancer activities .

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-11-7-10-12-8-5-3-4-6-9(8)13-10/h3-6,11H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTRCWAOYNTJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-2-methanamine,N-ethyl-(9CI) typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by reduction and subsequent alkylation . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for 1H-Benzimidazole-2-methanamine,N-ethyl-(9CI) may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-methanamine,N-ethyl-(9CI) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents . The reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

1H-Benzimidazole-2-methanamine,N-ethyl-(9CI) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-methanamine,N-ethyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 1H-Benzimidazole-2-methanamine,α,1-dimethyl-(9CI) | 177407-17-9 | C₁₀H₁₃N₃ | 175.23 | Methyl groups at α and N1 positions |

| 1H-Benzimidazole-2-methanamine,α-ethyl-(9CI) | 130907-05-0 | C₁₀H₁₃N₃ | 175.23 | Ethyl group at α-position |

| 1H-Benzimidazole,1-ethyl-2-propyl-(9CI) | 24107-52-6 | C₁₂H₁₆N₂ | 188.27 | Ethyl at N1, propyl at C2 |

| 1H-Benzimidazole,2-ethyl-1-methyl-(9CI) | 14754-42-8 | C₁₀H₁₂N₂ | 160.22 | Methyl at N1, ethyl at C2 |

Key Observations :

- Alkyl substituents (ethyl, methyl, propyl) alter steric hindrance and lipophilicity. For example, the α-ethyl derivative (130907-05-0) may exhibit higher membrane permeability than the dimethyl analogue (177407-17-9) due to increased hydrophobicity .

- The 1-ethyl-2-propyl derivative (24107-52-6) has a larger molecular weight, which could impact pharmacokinetics .

Halogenated Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|---|

| 1H-Benzimidazole-2-methanamine,5,6-dichloro | 29096-76-2 | C₉H₉Cl₂N₃ | 230.10 | Cl at C5 and C6 |

Key Observations :

- Chlorine atoms increase molecular polarity and may enhance binding to hydrophobic pockets in biological targets. This compound could show improved antimicrobial activity compared to non-halogenated analogues .

Sulfur- and Nitro-Substituted Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|---|

| 1H-Benzimidazol-2-amine,5-(ethylthio)-(9CI) | 67469-36-7 | C₉H₁₁N₃S | 193.27 | Ethylthio at C5 |

| 1H-Benzimidazol-2-amine,6-nitro | 6232-92-4 | C₇H₆N₄O₂ | 178.15 | Nitro group at C6 |

Key Observations :

Physicochemical Properties Comparison

| Property | 1H-Benzimidazole-2-methanamine,N-ethyl-(9CI) | 1H-Benzimidazole,1-methyl-2-(1-methylethoxy)-(9CI) | 1H-Benzimidazole-1,2-diamine,5-methoxy-(9CI) |

|---|---|---|---|

| Density (g/cm³) | N/A | 1.10 (Predicted) | N/A |

| Boiling Point (°C) | N/A | 290.9 (Predicted) | N/A |

| LogP | ~2.1 (Estimated) | 2.1 (Predicted) | ~1.5 (Estimated) |

| Topological Polar Surface Area (Ų) | ~80 | N/A | ~90 |

Notes:

- The 5-methoxy-diamine derivative (171082-87-4) has a higher polar surface area (~90 Ų), likely reducing cell permeability compared to the N-ethyl analogue .

Biological Activity

1H-Benzimidazole-2-methanamine, N-ethyl-(9CI) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H12N2

- Molecular Weight : 148.20 g/mol

- CAS Number : 1792-41-2

The biological mechanism of action for 1H-Benzimidazole-2-methanamine, N-ethyl-(9CI) involves interactions with specific enzymes or receptors. Benzimidazole derivatives generally exhibit their effects through:

- Antimicrobial Activity : Inhibition of cell wall synthesis and interference with nucleic acid metabolism.

- Anticancer Properties : Induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

Research indicates that benzimidazole derivatives possess significant antimicrobial activity against a range of pathogens. The compound has been studied for its efficacy against:

- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.

- Fungi : Demonstrated antifungal activity in vitro.

Anticancer Activity

1H-Benzimidazole-2-methanamine, N-ethyl-(9CI) has shown promising results in various cancer cell lines. A study reported its effectiveness against:

- HeLa cells (cervical cancer)

- MCF-7 cells (breast cancer)

- A549 cells (lung cancer)

- PC3 cells (prostate cancer)

The compound's anticancer mechanism may involve the induction of oxidative stress and apoptosis in malignant cells .

Case Study 1: Anticancer Activity

In a recent study, the compound was tested on human cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines. The study concluded that the compound could be a potential candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, suggesting strong antimicrobial properties that warrant further exploration in clinical settings .

Comparative Analysis

| Property | 1H-Benzimidazole-2-methanamine, N-ethyl-(9CI) | Other Benzimidazole Derivatives |

|---|---|---|

| Antimicrobial Activity | High (MIC: 15 µg/mL for S. aureus) | Varies; some show lower efficacy |

| Anticancer Activity | Significant (IC50: 10–30 µM) | Many exhibit similar properties |

| Mechanism of Action | Apoptosis induction, oxidative stress | Varies; often similar mechanisms |

Q & A

Q. What are the optimal synthetic routes for 1H-Benzimidazole-2-methanamine, N-ethyl-(9CI), considering yield and purity?

- Methodological Answer : The synthesis of 1,2-disubstituted benzimidazoles typically employs multicomponent reactions or alkylation strategies . For N-ethyl substitution, a base-promoted alkylation of the parent benzimidazole-2-methanamine with ethyl halides in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C is recommended. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Yield optimization requires monitoring reaction time and stoichiometry (1:1.2 amine-to-alkylating agent ratio). Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS is critical .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Methodological Answer :

- NMR : Use and NMR in DMSO-d6 to confirm substitution patterns (e.g., ethyl group at N-2: δ~3.3–3.5 ppm for CH2, δ~1.1–1.3 ppm for CH3).

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]+ for C10H13N3: m/z 176.1184).

- X-ray Crystallography : Co-crystallize with SHELX software for structure refinement. Single-crystal diffraction (Mo-Kα radiation) resolves bond angles and torsional strain in the benzimidazole core .

Q. What stability considerations and storage conditions are recommended?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis. Stability tests (TGA/DSC) under varying humidity (20–80% RH) and temperature (25–40°C) assess degradation kinetics. Avoid prolonged exposure to light (UV-vis stability assays). Refer to safety data sheets for analogous benzimidazoles, which recommend secondary containment and desiccants .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Use density functional theory (DFT) with the B3LYP/6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Solvation models (e.g., SM6) simulate aqueous environments. Compare computed NMR shifts (GIAO method) with experimental data to validate accuracy. Software like Gaussian or ORCA facilitates these analyses .

Q. How to resolve contradictions between experimental crystallographic data and computational structural predictions?

- Methodological Answer :

- Re-examine experimental parameters : Ensure crystal quality (no twinning) and refine using SHELXL with high-resolution data (>1.0 Å).

- Adjust computational settings : Include solvent effects (PCM model) and dispersion corrections (D3-BJ) in DFT.

- Cross-validate : Compare torsion angles and bond lengths across multiple datasets. Discrepancies >0.05 Å may indicate overlooked intermolecular interactions (e.g., hydrogen bonding) .

Q. How to design structure-activity relationship (SAR) studies for pharmacological applications?

- Methodological Answer :

- Derivatization : Synthesize analogs with varied substituents (e.g., halogenation at C-5/C-6 or N-alkyl chain elongation).

- Biological assays : Test against cancer cell lines (MTT assay) or microbial strains (MIC determination). For example, 2-substituted benzimidazoles show enhanced anticancer activity when paired with oxadiazole moieties .

- QSAR modeling : Use PLS regression to correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity data .

Q. How to assess purity and identify trace impurities in synthesized batches?

- Methodological Answer :

- Analytical HPLC : Employ a gradient method (0.1% TFA in water/acetonitrile) with UV detection (254 nm). Compare retention times against standards.

- LC-MS/MS : Identify impurities via fragmentation patterns. Common byproducts include unreacted starting materials or de-ethylated derivatives.

- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.